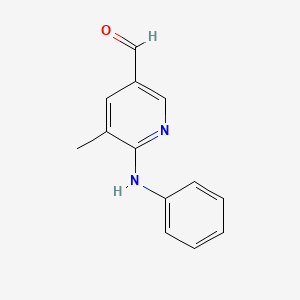
5-Bromo-2-(piperidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine” is a compound with a molecular weight of 309.13 . Another related compound is “5-Bromo-2-(piperidin-2-yl)pyridine” with a molecular weight of 241.13 .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-2-(piperidin-3-yl)pyridine” were not found, there are general methods for the synthesis of piperidine derivatives. For instance, a catalytic protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis
The InChI code for “5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine” is 1S/C11H12BrF3N2/c12-8-6-9 (11 (13,14)15)10 (16-7-8)17-4-2-1-3-5-17/h6-7H,1-5H2 . For “5-Bromo-2-(piperidin-2-yl)pyridine”, the InChI code is 1S/C10H13BrN2/c11-8-4-5-10 (13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 .Physical And Chemical Properties Analysis
“5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine” is a solid at room temperature and should be stored in a refrigerator . “5-Bromo-2-(piperidin-2-yl)pyridine” is also a solid or liquid at normal temperature and should be kept in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Biological Activity : A compound related to 5-Bromo-2-(piperidin-3-yl)pyridine demonstrated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Photoinduced Tautomerization : Studies on 2-(1H-pyrazol-5-yl)pyridines, a class including compounds like 5-Bromo-2-(piperidin-3-yl)pyridine, revealed three types of photoreactions, offering insights into the excited-state behavior of these molecules (Vetokhina et al., 2012).
Synthesis of Piperidine Derivatives : A convenient synthesis method was developed for 3- and 4-(1H-azol-1-yl)piperidines, related to the compound , demonstrating its relevance in medicinal chemistry (Shevchuk et al., 2012).
Density Functional Theory Studies : Spectroscopic and optical properties of related pyridine compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, were studied using density functional theory, highlighting their potential in various applications (Vural & Kara, 2017).
Suzuki Cross-Coupling Reaction : Novel pyridine derivatives were synthesized via Suzuki cross-coupling, demonstrating the utility of bromo-pyridines in creating biologically active compounds (Ahmad et al., 2017).
Vasodilation Properties : Certain pyridinecarboxylates, synthesized using bromo-pyridine derivatives, showed considerable vasodilation properties, indicating potential applications in cardiovascular therapeutics (Girgis et al., 2008).
Analgesic Activity : Pyrimidine derivatives synthesized from bromo-pyridines were evaluated for their analgesic and ulcerogenic activity, contributing to pharmaceutical research (Chaudhary et al., 2012).
Antimicrobial Activity : Novel cyanopyridine derivatives synthesized using bromo-pyridines were evaluated for antimicrobial activity, showcasing the compound's potential in developing new antibiotics (Bogdanowicz et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-piperidin-3-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGROURKQOAHBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(piperidin-3-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B578429.png)
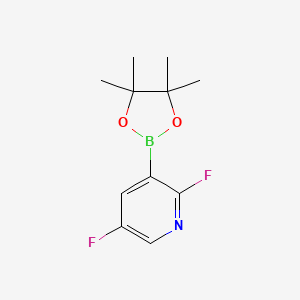
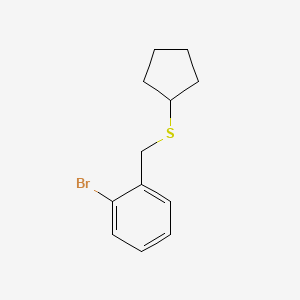


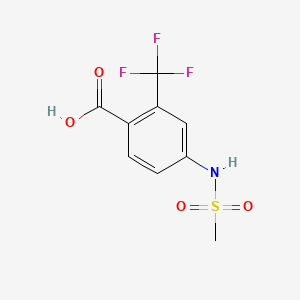

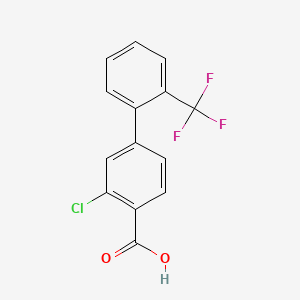
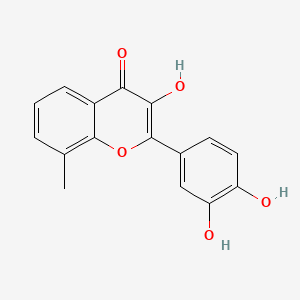

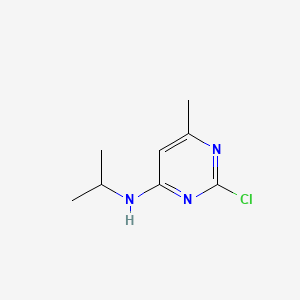

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)
